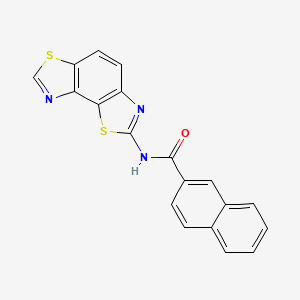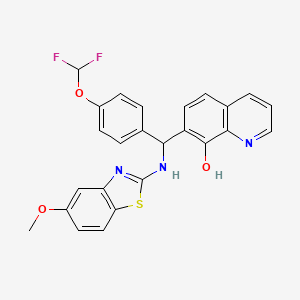![molecular formula C21H23N3O6 B608407 N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide CAS No. 1629052-78-3](/img/structure/B608407.png)
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis, solubility testing, and reactivity testing are often used .Applications De Recherche Scientifique
Proteasome Inhibitors in Rheumatoid Arthritis : The compound, as part of a class of peptide epoxyketone-based proteasome inhibitors, was studied for its potential in overcoming resistance mechanisms in rheumatoid arthritis treatment. It was found that resistance to Bortezomib, a registered proteasome inhibitor, due to mutations in the proteasome β5 subunit and drug efflux mediated by ATP-binding cassette transporters, could be less pronounced for this compound (Verbrugge et al., 2012).
Glycine Transporter 1 Inhibitor : A related compound was identified as a potent and orally available Glycine Transporter 1 inhibitor, showcasing its potential in the central nervous system multiparameter optimization, which is crucial for designing drugs targeting the central nervous system (Yamamoto et al., 2016).
CGRP Receptor Antagonist : This compound was part of a study focusing on the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists. The research developed a stereoselective and economical synthesis of these compounds, demonstrating their potential in pharmaceutical applications (Cann et al., 2012).
Shrimp Preservatives : Hydroxypyridinone derivatives, including a similar compound, were investigated for their potential as shrimp preservatives due to their strong tyrosinase inhibitory and antimicrobial activities. This research highlights its possible application in the food industry (Dai et al., 2016).
Anticancer Activity : A compound with a similar structure was synthesized and evaluated for its potential in inhibiting tubulin polymerization, which is a key mechanism in anticancer activity. The study included experimental and computational analyses, indicating its potential application in cancer treatment (Jayarajan et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDASSGXBXGRBS-CKJXQJPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((S)-3-Hydroxy-1-(((S)-1-((R)-2-methyloxiran-2-YL)-1-oxo-3-phenylpropan-2-YL)amino)-1-oxopropan-2-YL)-6-oxo-1,6-dihydropyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)
![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)
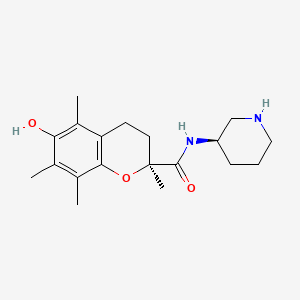
![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
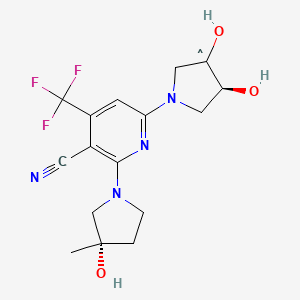
![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)
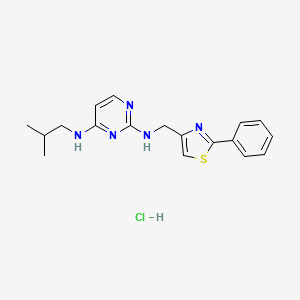
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
